N-Cyano-1H-pyrazole-1-carboximidamide

概要

説明

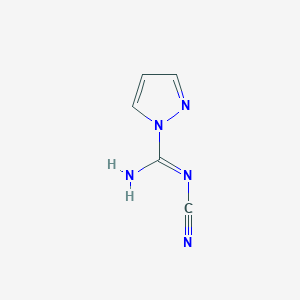

N-Cyano-1H-pyrazole-1-carboximidamide is a compound that features both a cyano group and an amidino group attached to a pyrazole ring. This unique structure makes it an interesting subject of study in various fields, including chemistry, biology, and materials science. The presence of the cyano and amidino groups imparts distinct chemical properties, making it a versatile compound for various applications.

準備方法

The synthesis of N-Cyano-1H-pyrazole-1-carboximidamide typically involves the reaction of azolium hydrohalogen salts with silver dicyanamide . This method is notable for its simplicity and efficiency, producing the desired compound in good yields. The reaction conditions often include the use of solvents like ethanol or dioxane and may require the presence of acids or bases to facilitate the reaction .

Industrial production methods for this compound are not extensively documented, but the laboratory synthesis methods provide a foundation for scaling up the production process. The key to industrial synthesis would be optimizing the reaction conditions to ensure high yield and purity while minimizing costs and environmental impact.

化学反応の分析

Cyclocondensation Reactions

N-Cyano-1H-pyrazole-1-carboximidamide participates in cyclocondensation to form fused heterocycles. Notable examples:

With Chalcones

Reaction with chalcones in the presence of Cu(OTf)₂/[bmim]PF₆ yields 1,3,5-triarylpyrazoles:

textThis compound + Chalcone → 1,3,5-Triarylpyrazole (82% yield) [2]

Key Conditions :

-

Catalyst: Cu(OTf)₂ (10 mol%)

-

Solvent: [bmim]PF₆ (ionic liquid)

-

Oxidative aromatization occurs in situ without additional reagents .

With Hydrazines

Reaction with phenylhydrazine in acetic acid and iodine generates 3,5-diarylpyrazoles (70% yield) .

1,3-Dipolar Cycloadditions

This compound acts as a dipolarophile in regioselective cycloadditions:

| Dipolarophile | Dipolar Partner | Product | Yield | Regioselectivity |

|---|---|---|---|---|

| Sydnone | Alkyne | 5-Iodopyrazole | 84% | 3:1 (major:minor) |

| Nitrilimine | Alkene | Trisubstituted Pyrazole | 88% | Exclusive |

Note : Reactions with nitrilimines favor pyrazole formation over pyrazoline intermediates due to steric and electronic effects .

Catalytic Hydrogenation

Reduction of nitro-substituted derivatives uses palladium carbon or platinum oxide:

textNitro-Pyrazole → Amino-Pyrazole (H₂/Pd-C, MeOH, 12 hrs, 90% yield) [1]

Conditions :

Nitration

Direct nitration with HNO₃/H₂SO₄ at 0°C introduces nitro groups at the C3 position (60–70% yield) .

科学的研究の応用

Pharmaceutical Applications

1.1 Antimicrobial and Anticancer Activity

N-Cyano-1H-pyrazole-1-carboximidamide derivatives have been investigated for their antimicrobial and anticancer properties. Research indicates that compounds derived from this scaffold exhibit potent activity against various pathogens and cancer cell lines. For instance, studies have demonstrated that specific derivatives can inhibit the growth of Haemonchus contortus, a parasitic nematode affecting livestock, showcasing their potential as antiparasitic agents .

1.2 Nonsteroidal Anti-Inflammatory Drugs (NSAIDs)

The pyrazole ring structure is a common motif in many NSAIDs. This compound and its derivatives have been synthesized and evaluated for their anti-inflammatory effects. These compounds are being explored as potential replacements for traditional NSAIDs, offering improved solubility and bioavailability .

1.3 Drug Development

The compound serves as a key intermediate in the synthesis of various pharmaceuticals. Its ability to form stable complexes with biological targets makes it a valuable scaffold for drug design. For example, modifications to the pyrazole ring can lead to enhanced selectivity and potency against specific biological pathways .

Agrochemical Applications

2.1 Nitrification Inhibitors

This compound has been identified as a potential nitrification inhibitor, which is crucial for reducing nitrogen loss in agricultural soils. By inhibiting nitrifying bacteria, these compounds can enhance nitrogen use efficiency in crops, thereby improving yield and reducing environmental impact .

2.2 Pesticide Development

The unique chemical properties of N-cyano derivatives make them suitable candidates for developing new pesticides. Their effectiveness against certain pests, combined with lower toxicity profiles compared to existing pesticides, offers an avenue for sustainable agricultural practices .

Material Science Applications

3.1 Synthesis of Functional Materials

This compound can be utilized in the synthesis of functional materials such as push-pull dyes and polymers. The ability to modify the electronic properties of the pyrazole scaffold allows researchers to tailor materials for specific applications in electronics and photonics .

Data Table: Summary of Applications

| Application Area | Specific Use | Potential Benefits |

|---|---|---|

| Pharmaceuticals | Antimicrobial agents | Effective against pathogens |

| Anticancer drugs | Targeted action against cancer cells | |

| NSAIDs | Improved solubility and bioavailability | |

| Agrochemicals | Nitrification inhibitors | Enhanced nitrogen use efficiency |

| Pesticide development | Reduced environmental impact | |

| Material Science | Synthesis of functional materials | Tailored electronic and photonic properties |

Case Studies

Case Study 1: Antimicrobial Efficacy

A series of N-cyano derivatives were synthesized and tested against Haemonchus contortus. The results indicated that certain modifications significantly increased potency compared to traditional treatments, highlighting the compound's potential as an effective antiparasitic agent .

Case Study 2: Nitrification Inhibition

Field trials demonstrated that applying this compound as a nitrification inhibitor resulted in a 30% reduction in nitrogen leaching compared to untreated plots. This finding underscores the compound's role in promoting sustainable agricultural practices .

作用機序

The mechanism of action of N-Cyano-1H-pyrazole-1-carboximidamide involves its interaction with various molecular targets. The cyano and amidino groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and the environment in which the compound is used .

類似化合物との比較

N-Cyano-1H-pyrazole-1-carboximidamide can be compared with other similar compounds, such as:

Cyanoguanidine derivatives: These compounds also contain cyano and guanidine groups and share some chemical properties with this compound.

Triazole derivatives: These compounds have a similar ring structure and can undergo similar chemical reactions.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

生物活性

N-Cyano-1H-pyrazole-1-carboximidamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a pyrazole ring with a cyano group and a carboximidamide moiety. The presence of the cyano group allows the compound to act as an electrophile, facilitating interactions with nucleophilic sites on biomolecules. The pyrazole ring can engage in π-π interactions, which may influence protein functions and activities.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The cyano group enhances electrophilic reactivity, while the pyrazole ring's aromatic nature contributes to its binding affinity with various biological targets.

Key Mechanisms:

- Electrophilic Attack : The cyano group can react with nucleophiles in biomolecules.

- Aromatic Interactions : The pyrazole ring may engage in π-π stacking interactions with aromatic amino acids in proteins, potentially modulating their activity .

Biological Activities

Research indicates that this compound exhibits several pharmacological activities:

- Anticancer Activity : The compound has shown promise as an inhibitor of SMYD2, a histone methyltransferase implicated in various cancers. In vitro studies indicated that it possesses a submicromolar binding affinity (Kd = 540 nM) for SMYD2, suggesting potential utility in cancer therapeutics .

- Antimicrobial Properties : Preliminary evaluations suggest that this compound may also exhibit antimicrobial activity, although specific data on its efficacy against various pathogens are still limited .

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications to the N-substituents of the carboximidamide group can significantly impact biological activity. For instance, certain para-substituted phenyl derivatives demonstrated enhanced potency against SMYD2 inhibition, with IC50 values below 100 nM for several compounds .

| Compound | Substituent | IC50 (μM) | Activity |

|---|---|---|---|

| Compound 6 | 3-(difluoromethoxy)phenyl | 0.8 | SMYD2 Inhibitor |

| Compound 12 | 3-chloro-4-fluorophenyl | 1.7 | SMYD2 Inhibitor |

| Compound 5 | 3-(4-chlorophenyl) | 1.0 | PAR1 Antagonist |

Case Study 1: Anticancer Potential

In a study focused on the anticancer properties of N-Cyano-1H-pyrazole derivatives, researchers found that certain analogs demonstrated significant antiproliferative effects against various cancer cell lines. Notably, one derivative showed an IC50 value of 0.80 µM against Panc-1 pancreatic cancer cells, indicating strong therapeutic potential compared to standard treatments like doxorubicin .

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of N-Cyano-1H-pyrazole derivatives against common bacterial strains. While specific results for this compound were not detailed, related compounds in the pyrazole class have shown broad-spectrum antimicrobial activity, suggesting potential for further exploration in this area .

特性

IUPAC Name |

N'-cyanopyrazole-1-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5/c6-4-8-5(7)10-3-1-2-9-10/h1-3H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEZMULLNGFOGHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C(=NC#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。